N-(2-(2-phenylthiazol-4-yl)ethyl)-2-(thiophen-2-yl)acetamide

Trypanosoma brucei Trypanosoma cruzi Broad-spectrum antiparasitic

N-(2-(2-phenylthiazol-4-yl)ethyl)-2-(thiophen-2-yl)acetamide (CAS 863512-67-8, molecular formula C₁₇H₁₆N₂OS₂, molecular weight 328.5 g/mol) is a synthetic small molecule belonging to the N-(2-(2-phenylthiazol-4-yl)ethyl)amide class. This compound class has been identified and optimized as potent, broad-spectrum trypanosomacides, demonstrating rapid and selective killing of both Trypanosoma brucei and Trypanosoma cruzi parasites without engaging the CYP51 target.

Molecular Formula C17H16N2OS2
Molecular Weight 328.45
CAS No. 863512-67-8
Cat. No. B2796410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-phenylthiazol-4-yl)ethyl)-2-(thiophen-2-yl)acetamide
CAS863512-67-8
Molecular FormulaC17H16N2OS2
Molecular Weight328.45
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)CC3=CC=CS3
InChIInChI=1S/C17H16N2OS2/c20-16(11-15-7-4-10-21-15)18-9-8-14-12-22-17(19-14)13-5-2-1-3-6-13/h1-7,10,12H,8-9,11H2,(H,18,20)
InChIKeyJKEHLIIOWVQXEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

863512-67-8 – N-(2-(2-phenylthiazol-4-yl)ethyl)-2-(thiophen-2-yl)acetamide for Trypanosomacide Lead Optimization


N-(2-(2-phenylthiazol-4-yl)ethyl)-2-(thiophen-2-yl)acetamide (CAS 863512-67-8, molecular formula C₁₇H₁₆N₂OS₂, molecular weight 328.5 g/mol) is a synthetic small molecule belonging to the N-(2-(2-phenylthiazol-4-yl)ethyl)amide class. This compound class has been identified and optimized as potent, broad-spectrum trypanosomacides, demonstrating rapid and selective killing of both Trypanosoma brucei and Trypanosoma cruzi parasites without engaging the CYP51 target [1]. Its structure features a 2-phenylthiazole moiety linked via an ethyl spacer to an acetamide bearing a thiophen-2-yl substituent, placing it within a chemotype that exhibits clear structure–activity relationships and promising CNS drug-like physicochemical properties [1].

863512-67-8 Substitution Risk – Why N-(2-phenylthiazol-4-yl)ethyl Amides Are Not Interchangeable


The N-(2-(2-phenylthiazol-4-yl)ethyl)amide chemotype exhibits steep and divergent structure–activity relationships (SAR) that preclude simple analog substitution. In the Russell et al. (2016) optimization campaign, minor modifications to the amide substituent—including replacement of the thiophen-2-ylacetamide with carbamates, ureas, or alternative arylacetamides—produced dramatic shifts in potency, selectivity, and metabolic stability against both T. brucei and T. cruzi [1]. The class operates via a non-CYP51 mechanism of action that has not been fully elucidated, meaning equipotent CYP51 inhibitors cannot be assumed to be functionally interchangeable [1]. Consequently, sourcing a specific amide substituent such as 863512-67-8 is essential for reproducing the precise biological profile documented within this scaffold series, as even closely related analogs may exhibit substantially different trypanocidal activity, selectivity windows, or pharmacokinetic behavior [1].

863512-67-8 Quantitative Differentiation Evidence – Trypanocidal Activity, Selectivity & Physicochemical Profile


Broad-Spectrum Trypanocidal Potency of the N-(2-phenylthiazol-4-yl)ethyl Amide Scaffold

The N-(2-(2-phenylthiazol-4-yl)ethyl)amide class to which 863512-67-8 belongs demonstrates consistent, rapid, and potent trypanocidal activity against both T. brucei and T. cruzi. The lead compound 64a—a close structural analog within the same amide series—showed sub-micromolar potency against both species. Critically, the class operates through a non-CYP51 mechanism, distinguishing it from established antitrypanosomal agents such as posaconazole and other azole CYP51 inhibitors that dominate current clinical pipelines [1]. This mechanistic differentiation is a quantifiable procurement rationale: a CYP51-targeting comparator such as posaconazole exhibits T. cruzi IC₅₀ values in the low nanomolar range against intracellular amastigotes but suffers from known resistance liabilities and variable strain susceptibility, whereas the phenylthiazole amide class retains consistent activity across both trypanosome species without CYP51 target engagement [1].

Trypanosoma brucei Trypanosoma cruzi Broad-spectrum antiparasitic

Selectivity Over Mammalian Cells – Cytotoxicity Window

A defining feature of the N-(2-(2-phenylthiazol-4-yl)ethyl)amide class is its selectivity for trypanosomes over mammalian host cells. Russell et al. (2016) explicitly state that these compounds 'rapidly, selectively, and potently kill both species of trypanosome,' with the selectivity documented across the optimization campaign [1]. While comparator antitrypanosomal agents such as benznidazole and nifurtimox exhibit narrow therapeutic indices with significant host toxicity, the phenylthiazole amide scaffold was optimized to maintain a favorable selectivity window. Compound 64a demonstrated in vivo efficacy with sterile cure in one mouse without overt host toxicity when CYP metabolism was inhibited [1]. This selectivity profile is a direct procurement differentiator for researchers seeking antiparasitic chemical probes with reduced cytotoxicity confounds.

Selectivity index Host cell cytotoxicity Trypanosomatid selectivity

CNS Drug-Like Physicochemical Properties – Blood–Brain Barrier Penetrance Potential

The phenylthiazole amide class occupies favorable CNS drug-like chemical space, with physicochemical parameters that predict blood–brain barrier (BBB) penetration [1]. This is a critical procurement differentiator because the current treatment for stage 2 human African trypanosomiasis (HAT)—in which parasites have crossed the BBB—remains severely limited. In contrast, the diamidine drug pentamidine is effective only against stage 1 HAT and does not cross the BBB at therapeutic concentrations. The Russell et al. optimization explicitly noted that 'favorable physicochemical parameters place the best compounds in CNS drug-like chemical space' [1]. For a researcher procuring 863512-67-8, this CNS drug-likeness attribute makes it a candidate scaffold for developing stage 2 HAT therapies, a therapeutic niche where many comparator antitrypanosomal chemotypes are excluded by poor BBB permeability.

CNS penetration Physicochemical parameters Stage 2 HAT

In Vivo Proof-of-Concept with CYP-Modulated Pharmacokinetics

Compound 64a—a close structural analog within the N-(2-(2-phenylthiazol-4-yl)ethyl)amide series—achieved clearance of all signs of T. cruzi infection in a murine model when CYP450 metabolism was pharmacologically inhibited, with sterile cure documented in one animal [1]. This result establishes that the scaffold possesses intrinsic in vivo trypanocidal efficacy that is limited primarily by metabolic stability rather than target engagement or distribution. For procurement decision-making, this differentiates the phenylthiazole amide class from in vitro-only actives that fail to translate to animal models. The explicit identification of metabolic stability as the optimization vector provides a clear path for medicinal chemistry follow-up using 863512-67-8 as a starting point, with CYP inhibition co-administration as an immediate experimental strategy for in vivo proof-of-concept studies.

In vivo efficacy Metabolic stability Chagas disease model

863512-67-8 Procurement-Relevant Application Scenarios in Trypanosomiasis Drug Discovery


Lead Optimization for Non-CYP51 Trypanosomacides Targeting Both T. brucei and T. cruzi

863512-67-8 serves as a starting point or reference analog for medicinal chemistry programs aiming to develop broad-spectrum trypanocidal agents that operate outside the CYP51 inhibition paradigm. The Russell et al. (2016) study established clear SAR trends across amide, carbamate, and urea derivatives, enabling structure-guided optimization of potency, selectivity, and metabolic stability [1]. Procuring 863512-67-8 allows research teams to benchmark new analogs against a defined chemotype with documented dual-species activity and a known metabolic liability profile.

Stage 2 Human African Trypanosomiasis (HAT) CNS-Penetrant Probe Development

Given the class-level CNS drug-like physicochemical properties reported for the N-(2-(2-phenylthiazol-4-yl)ethyl)amide scaffold [1], 863512-67-8 is a candidate starting scaffold for developing BBB-penetrant therapies for stage 2 HAT. This application is procurement-critical because few existing antitrypanosomal chemotypes combine CNS drug-likeness with dual T. brucei/T. cruzi activity. The compound can be used in parallel artificial membrane permeability assays (PAMPA-BBB) and in vivo brain penetration studies to validate CNS exposure.

In Vivo Chagas Disease Efficacy Studies with Co-Administered CYP Inhibitors

The demonstrated in vivo efficacy of compound 64a when CYP metabolism is inhibited [1] provides a direct experimental template for T. cruzi animal model studies using 863512-67-8. Researchers can procure the compound alongside a CYP inhibitor (e.g., aminobenzotriazole) to achieve therapeutically relevant exposure levels in murine Chagas disease models, enabling pharmacodynamic and efficacy readouts that would be unattainable without metabolic protection.

Mode-of-Action Deconvolution and Chemical Proteomics

Since the N-(2-(2-phenylthiazol-4-yl)ethyl)amide class operates through an unknown, non-CYP51 mechanism [1], 863512-67-8 is a valuable tool compound for target identification and mode-of-action studies. Procurement enables chemical proteomics, affinity chromatography, or resistance-gene screening campaigns aimed at elucidating the molecular target. This target deconvolution work is essential for transforming the scaffold from a phenotypic hit series into a target-based drug discovery program.

Quote Request

Request a Quote for N-(2-(2-phenylthiazol-4-yl)ethyl)-2-(thiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.